Triethylammonium acetate

Descripción

Contextualization of Triethylammonium (B8662869) Acetate (B1210297) within Organic Chemistry and Materials Science

In the realm of organic chemistry, triethylammonium acetate is recognized as a protic ionic liquid (PIL), a class of ionic liquids formed by the transfer of a proton from a Brønsted acid to a Brønsted base. sigmaaldrich.commdpi.com This characteristic underpins its utility as a solvent and catalyst in a variety of organic reactions. smolecule.comconicet.gov.ar Its ability to facilitate reactions, often under mild conditions, aligns with the principles of green chemistry, which seeks to develop more environmentally benign chemical processes. conicet.gov.ar

Within materials science, TEAA plays a crucial role in the synthesis and processing of advanced materials. It is employed in the preparation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. smolecule.com Furthermore, its use extends to the synthesis of nanoparticles, highlighting its versatility in the fabrication of materials with tailored properties for applications in drug delivery, catalysis, and imaging. smolecule.comnih.gov

Significance of this compound as a Versatile Chemical Entity in Research

The versatility of this compound stems from its distinct chemical properties. It is a volatile salt, a characteristic that is particularly advantageous in applications like mass spectrometry where the removal of buffers is necessary. smolecule.com Its solubility in water and polar organic solvents further enhances its applicability in a wide range of chemical transformations and analytical techniques. cymitquimica.com

TEAA's role as an ion-pairing reagent is of paramount importance in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). wikipedia.orgadsbiotec.com It is extensively used for the separation and purification of biomolecules such as oligonucleotides, peptides, and proteins. wikipedia.orgbostonbioproducts.comsigmaaldrich.com By forming ion pairs with charged analytes, TEAA modifies their retention behavior on chromatographic columns, leading to improved separation and resolution. smolecule.comthermofisher.com

Overview of Key Research Areas and Methodological Approaches

The application of this compound spans several key research areas, each utilizing its unique properties through various methodological approaches.

Chromatography: In ion-pair reversed-phase HPLC (IP-RP-HPLC), TEAA is a widely used mobile phase additive for the analysis and purification of nucleic acids, including DNA, RNA, and synthetic oligonucleotides. adsbiotec.comelementlabsolutions.comchromatographyonline.com Researchers have investigated the effect of TEAA concentration on the retention and separation of these biomolecules, optimizing chromatographic methods for enhanced performance. researchgate.net Its use in conjunction with ultra-high-performance liquid chromatography (UHPLC) has also been explored to achieve faster and more efficient separations. sigmaaldrich.comamericanpharmaceuticalreview.com

Organic Synthesis: As a catalyst and reaction medium, TEAA has been shown to be effective in promoting various organic reactions. For instance, it has been successfully employed as a catalyst for the one-pot synthesis of tetrahydro-4H-chromene derivatives and in the chemoselective aza- and thia-Michael additions. researchgate.netresearchgate.net Research in this area focuses on developing efficient and environmentally friendly synthetic protocols. conicet.gov.ar

Biochemical and Pharmaceutical Analysis: In proteomics and metabolomics, TEAA serves as a buffer and ion-pairing reagent for the analysis of peptides, proteins, and nucleotide sugars. bostonbioproducts.comsigmaaldrich.comsigmaaldrich.com Its compatibility with mass spectrometry makes it a valuable tool for these sensitive analytical techniques. smolecule.com Furthermore, it has been utilized in solid-phase extraction methods to improve the recovery of ADP-ribosylated peptides. nih.gov

Materials Synthesis: The use of TEAA as an additive or solvent is being explored in the fabrication of advanced materials. For example, research has been conducted on the use of related ammonium (B1175870) acetates, such as methylammonium (B1206745) acetate, as additives in the preparation of perovskite solar cells to improve their efficiency and stability. researchgate.netgreatcellsolarmaterials.cominnovationnewsnetwork.comrsc.org It has also been used in the synthesis of nanoparticles, such as magnesium oxide nanoparticles. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H19NO2 | sigmaaldrich.com |

| Molecular Weight | 161.24 g/mol | sigmaaldrich.com |

| Appearance | Colorless to yellowish liquid or white crystalline solid | cymitquimica.comsmolecule.com |

| CAS Number | 5204-74-0 | sigmaaldrich.com |

| pH (1M Solution) | ~7.0 | sigmaaldrich.comchemicalbook.com |

| Density | ~1.002 g/mL at 20 °C | sigmaaldrich.com |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.com |

Research Findings on TEAA Applications

| Research Area | Key Finding | Reference |

| IP-RP-HPLC | TEAA is an effective ion-pairing reagent for the separation of oligonucleotides, with its concentration influencing retention times. | elementlabsolutions.comresearchgate.net |

| Organic Catalysis | TEAA acts as an efficient and recyclable catalyst for the synthesis of chromene derivatives. | researchgate.net |

| Peptide Analysis | Using TEAA in solid-phase extraction significantly improves the recovery of ADP-ribosylated peptides. | nih.gov |

| Nanomaterial Synthesis | Triethylamine (B128534), a component of TEAA, is used in the synthesis of magnesium oxide nanoparticles. | nih.gov |

Propiedades

IUPAC Name |

acetic acid;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBGNFCMKJOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

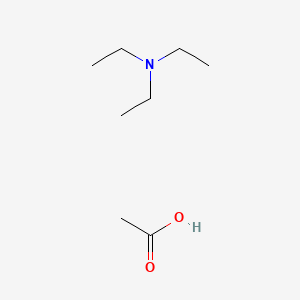

CCN(CC)CC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121-44-8 (Parent) | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063736 | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

10% Aqueous solution: Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triethylammonium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5204-74-0 | |

| Record name | Triethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, compd. with N,N-diethylethanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation Protocols for Triethylammonium Acetate

Optimized Synthetic Routes for Triethylammonium (B8662869) Acetate (B1210297) Production

The primary route to synthesizing Triethylammonium acetate is through the direct acid-base neutralization reaction between triethylamine (B128534) and acetic acid. Optimization of this route has led to the development of controlled, solvent-free, and green-compliant protocols.

The synthesis of TEAA is typically achieved by the controlled addition of an acid to a base or vice versa. A common laboratory-scale preparation involves the dropwise addition of acetic acid to triethylamine in a round-bottomed flask immersed in a water bath to manage the exothermic nature of the reaction.

A representative procedure involves adding acetic acid (1.5 mol) to triethylamine (1 mol) at a controlled temperature of 70°C over one hour. Following the addition, the mixture is stirred for an additional two hours at 80°C to ensure the reaction goes to completion. The difference in the pKa values of the constituent acid and base is a critical factor; a small difference can result in an incomplete proton transfer, leading to a mixture of ionic and neutral species. Molecular dynamics simulations suggest that a fully ionized state is unstable, and the liquid may exist as a complex mixture.

| Parameter | Value/Condition | Source |

| Reactants | Triethylamine, Acetic Acid | |

| Molar Ratio (Acid:Base) | 1.5 : 1 | |

| Temperature | 70-80°C | |

| Reaction Time | ~3 hours (1 hr addition + 2 hr stirring) | |

| Yield | 98% |

This interactive table summarizes typical controlled neutralization reaction parameters.

Solvent-free synthesis is a key principle of green chemistry, aiming to prevent waste by eliminating the need for a reaction medium. The direct neutralization of triethylamine and acetic acid can be effectively performed under solvent-free conditions. This approach is not only environmentally friendly but also simplifies the process, as the reactants themselves form the liquid product. Increased reactant concentrations in the absence of a solvent can lead to higher reaction rates. The procedure described in the previous section, where acetic acid is added directly to triethylamine, is an example of a solvent-free method that yields the ionic liquid directly. This method is noted for its high yield and the elimination of volatile organic solvents.

The synthesis and application of this compound align with several principles of green chemistry.

Waste Prevention: The direct, solvent-free synthesis of TEAA has high atom economy, as all reactant atoms are incorporated into the final product, generating minimal waste.

Safer Solvents and Auxiliaries: TEAA itself is considered a green solvent and is used as an environmentally benign alternative to volatile organic compounds in various reactions, such as the synthesis of chromene derivatives and aza/thia-Michael additions. Its use eliminates the need for more hazardous solvents.

Catalysis: TEAA can function as a recyclable catalyst, obviating the need for toxic and expensive metal catalysts. It has been shown to be reusable for multiple cycles without significant loss of activity.

Energy Efficiency: Synthesizing TEAA at moderate temperatures (70-80°C) and conducting subsequent reactions at room temperature when using it as a catalyst contributes to energy efficiency.

Purification and Isolation Techniques for Enhanced Purity

Achieving high purity is crucial, especially when TEAA is used in sensitive applications like high-performance liquid chromatography (HPLC) for the purification of oligonucleotides and peptides. After synthesis, residual reactants or water can be removed to enhance purity.

A common purification protocol involves drying the reaction mixture under a high vacuum (e.g., 5 mm Hg) at 80°C until a constant weight is achieved, ensuring the removal of any volatile impurities. Another technique involves diluting the crude product with a solvent like toluene (B28343) and then removing it by evaporation under reduced pressure; this process can be repeated to ensure the removal of water and other residues.

For applications demanding the highest purity, such as its use as an ion-pairing reagent in HPLC, the TEAA buffer itself must be free of contaminants. Conversely, after its use in chromatography, TEAA is often removed from the purified product (e.g., RNA or DNA) through methods like lyophilization (freeze-drying), as it is a volatile buffer. Simple extraction with a solvent like diethyl ether can also be used to isolate the product from the TEAA-containing reaction medium.

| Technique | Purpose | Description | Source |

| High Vacuum Drying | Removal of volatiles | The synthesized liquid is heated under high vacuum until its weight remains constant. | |

| Azeotropic Distillation | Removal of water | The product is diluted with toluene, which is then evaporated under reduced pressure. | |

| Extraction | Product isolation from TEAA | When TEAA is used as a solvent, the desired organic product is extracted using a solvent like diethyl ether. | |

| Lyophilization | Removal of TEAA from sample | Used to remove the volatile TEAA buffer from a purified biological sample after chromatography. |

This interactive table outlines various purification and isolation techniques related to this compound.

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger industrial scale requires careful consideration of several factors to maintain efficiency and safety.

Heat Management: The neutralization of an amine with an acid is an exothermic reaction. While a simple water bath is sufficient for small-scale synthesis, large-scale production requires more robust heat exchange systems to dissipate the heat generated and maintain optimal reaction temperature, preventing potential side reactions or loss of material.

Mixing and Mass Transfer: Ensuring homogenous mixing of the reactants in a large-volume reactor is critical for a complete and uniform reaction. The efficiency of stirring and the design of the reactor (e.g., baffled reactors) become crucial to ensure that the acetic acid is evenly dispersed as it is added to the triethylamine.

Material Handling and Addition Rate: The controlled, dropwise addition of reactants in the lab must be scaled to a precisely controlled pumping rate in an industrial setting. The infrastructure for storing and safely transferring bulk quantities of acetic acid and triethylamine is also a primary consideration.

Purification and Work-Up: Purification methods must be adapted for larger volumes. For example, laboratory-scale vacuum distillation or evaporation in a rotary evaporator would be replaced by industrial-scale distillation columns or thin-film evaporators. Extraction processes would require large-scale liquid-liquid extraction units.

Process Automation and Control: For consistent quality and safety, large-scale synthesis typically relies on automated process control systems to monitor and regulate parameters such as temperature, pressure, pH, and reactant flow rates.

Triethylammonium Acetate As a Multifunctional Agent in Chemical Reactions

Role in Catalysis and Reaction Rate Enhancement

Triethylammonium (B8662869) acetate (B1210297) is recognized for its ability to catalyze a range of organic reactions, significantly enhancing their rates. researchgate.netresearchgate.net Its catalytic efficacy stems from the synergistic action of its cationic and anionic components, which can participate in multiple steps of a reaction mechanism. researchgate.net This dual functionality makes it a powerful tool for reactions requiring both acidic and basic catalysis, simplifying reaction setups and often improving yields. arabjchem.org

Simultaneously, the triethylammonium cation ([TEAH]⁺) can act as a Brønsted acid. researchgate.net It can activate electrophilic substrates, such as α,β-unsaturated compounds, through hydrogen bonding or protonation of the carbonyl group. This activation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This cooperative, bifunctional catalytic system, where the base generates the nucleophile and the acid activates the electrophile, is a key feature of TEAA's catalytic power. researchgate.net

The unique nature of TEAA as a partially ionized liquid has a profound influence on reaction kinetics. nih.govresearchgate.net Molecular dynamics simulations reveal that TEAA is not a fully ionized system but a complex mixture where proton transfer between the triethylammonium cation and the acetate anion occurs readily. nih.govmdpi.com This dynamic equilibrium means the system contains concentrations of both the ionic species and the neutral triethylamine (B128534) and acetic acid molecules. nih.gov

Triethylammonium acetate has proven to be a highly efficient and recyclable catalyst for chemoselective aza- and thia-Michael reactions, which involve the 1,4-addition of amines and thiols to α,β-unsaturated compounds. researchgate.net These reactions are fundamental in carbon-nitrogen and carbon-sulfur bond formation. TEAA's effectiveness lies in its ability to promote the reaction under mild, often room-temperature, conditions while obviating the need for more toxic or expensive catalysts. researchgate.netresearchgate.net

In these transformations, TEAA facilitates the reaction through the dual activation mechanism described previously. The acetate component generates the potent nucleophile, while the triethylammonium cation activates the Michael acceptor. researchgate.net This method is noted for its high yields, clean reaction profiles, and the simple work-up procedure. Furthermore, TEAA, being an ionic liquid, can often be easily separated from the product and reused multiple times without a significant loss of catalytic activity. smolecule.comresearchgate.net

| Entry | Michael Donor | Michael Acceptor | Product | Time (min) | Yield (%) |

| 1 | Aniline | Acrylonitrile | 3-(Phenylamino)propanenitrile | 15 | 92 |

| 2 | Piperidine | Methyl acrylate | Methyl 3-(piperidin-1-yl)propanoate | 10 | 96 |

| 3 | Imidazole | Ethyl acrylate | Ethyl 3-(1H-imidazol-1-yl)propanoate | 30 | 85 |

| 4 | Thiophenol | Acrylonitrile | 3-(Phenylthio)propanenitrile | 5 | 98 |

| 5 | Benzyl (B1604629) Mercaptan | Methyl vinyl ketone | 4-(Benzylthio)butan-2-one | 5 | 95 |

Table 1. Examples of Aza- and Thia-Michael reactions catalyzed by this compound (TEAA). Data compiled from Verma et al., 2008. researchgate.net

The catalytic prowess of TEAA extends to multicomponent, one-pot syntheses, which are highly valued for their efficiency and atom economy. TEAA serves as an excellent catalyst for the synthesis of biologically important heterocyclic scaffolds.

One notable example is the synthesis of tetrahydro-4H-chromene derivatives. researchgate.net This involves a three-component coupling of an aldehyde, malononitrile, and dimedone at room temperature. researchgate.netresearchgate.net TEAA efficiently catalyzes the cascade of reactions, likely beginning with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate, and concluding with an intramolecular cyclization. The process is environmentally benign and economically feasible, with the catalyst being reusable. researchgate.net

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 3 | 92 |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 3.5 | 94 |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 4 | 90 |

| 4 | 2-Naphthaldehyde | 2-Amino-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 4 | 88 |

Table 2. Synthesis of Tetrahydro-4H-chromene derivatives using TEAA as a catalyst. Data compiled from Balaskara et al., 2011. researchgate.net

Similarly, TEAA is employed in the Biginelli reaction to produce dihydropyrimidinones. arabjchem.org This one-pot synthesis involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. TEAA acts as both the catalyst and the reaction medium, promoting the reaction to give high yields under mild conditions. arabjchem.orgcsircentral.net This methodology represents a green and superior alternative to classical methods that often require harsh acidic conditions and result in lower yields. arabjchem.org

This compound as a Reaction Solvent or Co-solvent

Beyond its catalytic role, this compound is frequently used as a solvent or co-solvent in organic synthesis. nih.govresearchgate.net Its classification as a protic ionic liquid highlights its unique physical properties, such as low volatility, non-flammability, and thermal stability. researchgate.net As a solvent, TEAA provides a polar and protic environment capable of dissolving a wide range of organic and inorganic reagents. cymitquimica.com Its ability to function as both the catalyst and the reaction medium simplifies synthetic procedures by eliminating the need for conventional, often volatile and toxic, organic solvents. arabjchem.orgresearchgate.net

The solvent environment provided by TEAA is not inert but is composed of an interacting mixture of ions and neutral molecules ([TEAH]⁺, AcO⁻, TEA, and AcOH). nih.govmdpi.com This complex composition allows for specific solute-solvent interactions, such as hydrogen bonding, which can influence reaction pathways. nih.govcymitquimica.com

The choice of solvent can profoundly impact reaction rates, mechanisms, and stereoselectivity by differentially stabilizing reactants, intermediates, and transition states. rsc.org The unique composition of TEAA as a solvent medium creates a highly structured environment where specific solvation effects can play a critical role. nih.govrsc.org

The presence of both acidic ([TEAH]⁺) and basic (AcO⁻) species allows TEAA to stabilize charged or highly polar intermediates and transition states through a combination of electrostatic interactions and hydrogen bonding. nih.govcymitquimica.com This stabilization can lower the activation energy of a particular reaction pathway, thereby altering the mechanism or enhancing the rate. rsc.org

In stereoselective reactions, the solvent can influence the outcome by affecting the conformational equilibrium of the reactants or by organizing the transition state assembly. rsc.org The intricate network of hydrogen bonds and ionic interactions within TEAA can create a chiral or organized solvation shell around the reactants. This organized environment can favor one transition state over another, leading to enhanced diastereoselectivity or enantioselectivity. While specific, detailed studies on TEAA's role in directing stereoselectivity are emerging, its inherent protic and ionic character suggests a significant potential to influence the stereochemical course of reactions by controlling the geometry and stability of diastereomeric transition states. rsc.org

Role as a Protic Ionic Liquid (PIL) Component

This compound ([TEA][Ac]) is classified as a protic ionic liquid (PIL), a group of materials formed from the combination of a Brønsted acid and a Brønsted base. sigmaaldrich.commdpi.com Specifically, it is synthesized through the neutralization reaction between triethylamine (TEA), a Brønsted base, and acetic acid (AcOH), a Brønsted acid. sigmaaldrich.comsmolecule.com The formation of the ionic liquid formally occurs through the transfer of a proton from the acid to the base. mdpi.com

However, research indicates that this proton transfer is not complete. nih.gov Despite expectations based on the pKa difference between the acid and base, this compound is only partially ionized, existing as a complex mixture of ionic pairs and a majority of neutral molecular components. nih.govacs.org Molecular dynamics simulations and experimental findings suggest that in the liquid state, only a fraction of the molecules exist as the ionized triethylammonium cation ([TEAH]⁺) and acetate anion ([AcO]⁻). mdpi.comnih.govresearchgate.net The system is a complex equilibrium containing the ionic species, neutral triethylamine and acetic acid molecules, and aggregates held together by hydrogen bonds. mdpi.comnih.gov This partial ionization is a critical feature of [TEA][Ac], distinguishing it from fully ionized aprotic ionic liquids and influencing its physical and chemical properties. nih.gov

Influence on Solubility and Reactivity Profiles of Substrates

The unique chemical nature of this compound influences its interaction with various substrates, affecting both solubility and reactivity. As a salt, it is soluble in water and other polar organic solvents. cymitquimica.com The presence of the triethylammonium cation and the acetate anion, along with the un-ionized acid and base, allows it to participate in hydrogen bonding, which in turn governs its interactions with other chemical species. cymitquimica.com Studies on triethylammonium-based protic ionic liquids have shown they can exhibit higher solubility for hydrocarbons compared to many aprotic and other protic ionic liquids. acs.org

This solvation capability makes it a useful medium for chemical reactions. mdpi.com For instance, it has been employed as a recyclable and inexpensive ionic liquid that promotes chemoselective aza- and thia-Michael addition reactions of amines and thiols to α,β-unsaturated compounds. researchgate.net In these reactions, TEAA acts as both the catalyst and the reaction medium, enhancing the reactivity of the substrates. researchgate.netresearchgate.net The acidic nature of the triethylammonium cation ([TEAH]⁺) is believed to activate the Michael acceptor, while the basic acetate anion ([AcO]⁻) can deprotonate the thiol or amine, thereby increasing its nucleophilicity and facilitating the conjugate addition. researchgate.net Its utility extends to serving as a phase transfer catalyst and as a component in buffer solutions for high-performance liquid chromatography (HPLC), where it acts as an ion-pairing reagent to improve the separation of molecules like oligonucleotides and peptides. cymitquimica.comnih.govitwreagents.com

Applications as a Reagent in Organic Synthesis

This compound is a versatile compound used as a reagent and solvent in various organic synthesis applications. cymitquimica.comgetidiom.com Its ionic yet partially molecular nature provides a unique reaction environment that can facilitate transformations, often under mild conditions. researchgate.net It is particularly valued in green chemistry protocols for being an inexpensive, efficient, and recyclable medium, obviating the need for more toxic or volatile organic solvents. researchgate.netresearchgate.net

Facilitation of Formation of Diverse Organic Compounds

The utility of this compound as a reaction promoter is demonstrated in the synthesis of several classes of organic compounds. It has been shown to be a highly effective catalyst for the aza- and thia-Michael reactions, leading to the formation of β-amino and β-thio compounds, respectively. researchgate.net The protocol is noted for its high efficiency, mild reaction conditions (room temperature), and the recyclability of the ionic liquid catalyst for up to ten cycles without significant loss of activity. researchgate.net

Another significant application is in the one-pot, three-component Biginelli condensation to produce 3,4-dihydropyrimidinones in high yields. researchgate.net In this synthesis, TEAA serves as both the catalyst and the reaction medium, providing an environmentally friendly alternative to traditional methods. researchgate.net

Table 1: Aza-Michael Reaction of Amines with α,β-Unsaturated Compounds Catalyzed by [Et₃NH][CH₃COO]

| Entry | Amine | Michael Acceptor | Time (min) | Yield (%) |

| 1 | Piperazine | Acrylonitrile | 1 | 99 |

| 2 | 1-Methylpiperazine | Acrylonitrile | 1 | 99 |

| 3 | 1-Phenylpiperazine | Acrylonitrile | 1 | 99 |

| 4 | Morpholine | Acrylonitrile | 1 | 96 |

| 5 | Imidazole | Methyl acrylate | 20 | 98 |

This table is adapted from research findings to illustrate the efficiency of TEAA in promoting Aza-Michael reactions. researchgate.net

Role in Specific Synthetic Pathways (e.g., in Quinazolin-4-one Scaffold Synthesis)

The quinazolin-4-one scaffold is a significant heterocyclic structure in medicinal chemistry, and numerous synthetic routes have been developed for its creation. researchgate.net These syntheses often involve the cyclization of anthranilic acid derivatives or 2-aminobenzamides with various reagents. researchgate.netnih.gov Common methods employ catalysts and reagents such as p-toluenesulfonic acid, copper salts, or proceed under high-temperature, catalyst-free conditions. organic-chemistry.orgmdpi.com While triethylamine is frequently used as a base in organic synthesis to neutralize acidic byproducts, the specific role of this compound as a key reagent or catalytic medium in the synthesis of the quinazolin-4-one scaffold is not extensively detailed in the surveyed scientific literature. wikipedia.org

Studies on Mutual Neutralization Reactions and Proton Exchange

The dynamic equilibrium in this compound involves continuous proton exchange and mutual neutralization reactions. smolecule.comnih.gov Molecular dynamics simulations have provided insight into these processes, revealing that a fully ionized state of the system, composed entirely of triethylammonium cations and acetate anions, is thermodynamically unstable. nih.gov This instability leads to mutual neutralization, where a proton migrates from the ammonium (B1175870) cation back to the acetate anion, regenerating the neutral triethylamine and acetic acid molecules. nih.gov

This proton transfer is a rapid process that is significantly accelerated by increasing temperature. nih.gov Computational studies analyzing the energy profiles along the proton transfer pathway show that in a vacuum, the ionized pair is unstable relative to the neutral pair. nih.govresearchgate.net In the bulk liquid, the system exists as a complex mixture where only a fraction of the molecules (experimentally determined to be around one in four) are ionized at any given time, with these stable ionic pairs embedded within a matrix of neutral, hydrogen-bonded acetic acid and triethylamine molecules. mdpi.comnih.gov

Advanced Characterization and Spectroscopic Investigations of Triethylammonium Acetate Systems

Elucidation of Supramolecular Interactions and Aggregation Behavior

Triethylammonium (B8662869) acetate (B1210297) (TEAA) is a protic ionic liquid (PIL) that results from the acid-base reaction between triethylamine (B128534) (TEA) and acetic acid (AcOH). However, the characterization of this system is complex, as the proton transfer from the acid to the base is often incomplete. This leads to a dynamic and intricate mixture that is not fully ionized but rather a complex system containing ionized species, neutral molecules, and various aggregates.

Molecular dynamics simulations and experimental data indicate that the mixing of triethylamine and acetic acid does not yield a completely ionized medium. Instead, it gives rise to a system where ionization is a partial process. Experimental findings suggest that only about one in four molecules exist in an ionized state. This partial ionization means that neutral acid and base species are present, leading to the potential for aggregation and association of both ions and neutral molecules.

The aggregation behavior is a key feature of the TEAA system. A predominant characteristic is the strong aggregation of neutral acetic acid molecules, which are held together by hydrogen bonds. The few stable ionic pairs of triethylammonium ([TEAH]⁺) and acetate ([AcO]⁻) that are formed become embedded within this matrix of neutral acetic acid aggregates. In contrast, the interaction and aggregation between TEA molecules, whether in their neutral or ionized form, is a significantly minor occurrence.

Table 1: Species and Aggregates in the Triethylammonium Acetate System

| Component Type | Species/Aggregate | Primary Interactions | Role in the System |

| Ionic Species | Triethylammonium Cation ([TEAH]⁺) | Electrostatic, Hydrogen Bonding | Forms stable ion pairs with acetate. |

| Acetate Anion ([AcO]⁻) | Electrostatic, Hydrogen Bonding | Forms stable ion pairs with acetate. | |

| Neutral Species | Acetic Acid (AcOH) | Hydrogen Bonding | Forms extensive aggregates that act as a matrix. |

| Triethylamine (TEA) | Weak van der Waals | Shows minimal self-aggregation. | |

| Supramolecular Structures | Ion Pairs ([TEAH]⁺[AcO]⁻) | Electrostatic, Hydrogen Bonding | Embedded within the neutral acetic acid aggregates. |

| Acetic Acid Aggregates | Hydrogen Bonding | Forms the primary structural moiety of the liquid. | |

| Oligomeric Ions | Complex Ionic Interactions | Contributes to the overall complex nature of the liquid. |

Advanced Infrared (IR) Spectroscopic Studies on Chemical Equilibrium and Hydrogen Bonding

Advanced infrared (IR) spectroscopy is a powerful tool for investigating the complex chemical environment within this compound systems. By probing the vibrational modes of the constituent molecules and ions, IR spectroscopy provides direct evidence of the chemical and phase equilibria, as well as the nature of the extensive hydrogen bonding network.

The partial proton transfer between acetic acid and triethylamine results in a chemical equilibrium involving both neutral and ionic species, which can be directly observed in the IR spectrum. The presence of neutral acetic acid is identified by the characteristic C=O stretching vibration of the carboxyl group, typically found between 1600 and 1700 cm⁻¹, and the C-O stretching mode between 1200 and 1300 cm⁻¹. Conversely, the formation of the acetate anion ([AcO]⁻) is confirmed by the appearance of two distinct stretching modes of the carboxylate group at approximately 1350 and 1500 cm⁻¹. These bands are often red-shifted, a clear indication of their involvement in hydrogen bonding.

The protonation of triethylamine to form the triethylammonium cation ([TEAH]⁺) is evidenced by the appearance of the ν(N⁺-H) stretching mode. The parameters of this band, including its frequency and width, are particularly sensitive to the strength of the interionic hydrogen bond formed between the cation and the acetate anion (Et₃N⁺-H···⁻OAc). Additionally, a deformation band for the N⁺-H group can be observed between 1350 and 1400 cm⁻¹, further confirming the presence of the cation.

IR spectroscopic studies have also revealed the existence of phase equilibrium in TEAA systems. For instance, an equimolar mixture of acetic acid and triethylamine can separate into two distinct layers. IR analysis of these layers shows that the upper layer is rich in triethylamine with small amounts of acetic acid and the protic ionic liquid, while the lower layer is rich in the PIL, with residual amounts of the neutral precursors. This demonstrates that the system is a complex mixture of ionic and neutral species, governed by both chemical and phase equilibria. The excellent agreement between experimentally obtained IR spectra and those calculated from molecular dynamics simulations further validates the structural models of TEAA, which depict a partially ionized liquid with strong hydrogen bonding interactions.

Table 2: Key Infrared (IR) Vibrational Bands for Species in this compound Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Species | Significance |

| ~3000-2800 | ν(C-H) | Acetic Acid, Triethylamine, Acetate, Triethylammonium | Stretching vibrations of C-H bonds in the alkyl groups. |

| ~2500-3300 | ν(O-H) | Acetic Acid | Broad band indicating hydrogen-bonded hydroxyl groups in neutral acid aggregates. |

| ~1600-1700 | ν(C=O) | Acetic Acid | Stretching of the carbonyl group, indicating the presence of the neutral acid. |

| ~1500 | νₐₛ(COO⁻) | Acetate Anion | Asymmetric stretching of the carboxylate group, confirming ionization. Red-shifted by H-bonding. |

| ~1350-1400 | δ(N⁺-H) | Triethylammonium Cation | Deformation of the N⁺-H bond, indicating protonation of the amine. |

| ~1350 | νₛ(COO⁻) | Acetate Anion | Symmetric stretching of the carboxylate group, confirming ionization. Red-shifted by H-bonding. |

| ~1200-1300 | ν(C-O) | Acetic Acid | Stretching of the C-O single bond in the neutral acid. |

Note: The exact positions of the bands can vary depending on the specific conditions and the extent of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Mechanistic Insights and Structure-Function Relationships

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for gaining detailed mechanistic insights into the complex equilibria and structural dynamics of this compound. It provides critical information on the extent of proton transfer, ion pairing, and the dynamic interactions between the various species present in the liquid.

¹H NMR spectroscopy is particularly effective for monitoring the proton transfer equilibrium between acetic acid and triethylamine. The chemical shifts of the protons involved, especially the acidic proton of acetic acid and the N-H proton of the triethylammonium cation, are highly sensitive to their chemical environment. In a TEAA system, the observation of distinct or averaged signals for these protons can quantify the degree of ionization and reveal the kinetics of the proton exchange, which is often rapid on the NMR timescale. The integration of signals corresponding to the ethyl groups of triethylamine and the triethylammonium cation, as well as the methyl group of acetic acid and the acetate anion, can further elucidate the relative concentrations of the neutral and ionized species.

Advanced NMR techniques, such as Pulsed-Field Gradient (PFG) NMR, are employed to probe the translational motion of the individual ions and molecules. By measuring the self-diffusion coefficients of the triethylammonium cation, the acetate anion, and the neutral species, PFG-NMR provides direct evidence of ion pairing and aggregation. In systems where ions diffuse together as associated pairs, their diffusion coefficients will be similar. This technique is crucial for understanding the structure-function relationship, as the degree of ion association directly impacts physical properties like viscosity and conductivity.

Table 3: Representative ¹H NMR Signals for Species in this compound Systems

| Species | Protons | Approximate Chemical Shift (δ, ppm) | Significance |

| Acetic Acid (AcOH) | -COOH | Highly variable, often broad (e.g., 10-12) | Signal for the acidic proton of the neutral acid. Position and shape depend on H-bonding and exchange rate. |

| Acetate ([AcO]⁻) / Acetic Acid (AcOH) | -CH₃ | ~1.9 - 2.1 | Methyl signal. A single averaged peak may be observed due to rapid proton exchange. |

| Triethylamine (TEA) | -NCH₂CH₃ | Quartet, ~2.5 | Methylene signal of the neutral amine. |

| -NCH₂CH₃ | Triplet, ~1.0 | Methyl signal of the neutral amine. | |

| Triethylammonium ([TEAH]⁺) | -N⁺H- | Highly variable, often broad | Signal for the ammonium (B1175870) proton. Chemical shift is a sensitive probe of ionization and H-bonding. |

| -N⁺CH₂CH₃ | Quartet, ~3.1 | Methylene signal of the cation, shifted downfield upon protonation. | |

| -N⁺CH₂CH₃ | Triplet, ~1.2 | Methyl signal of the cation, shifted downfield upon protonation. |

Note: Chemical shifts are approximate and can vary significantly based on solvent, concentration, temperature, and the rate of chemical exchange.

X-ray Diffraction (XRD) and Crystallographic Studies for Structural Determination in Context of Function

The difficulty in crystallizing PILs is a significant hurdle in their structural characterization. However, when crystallization is successful for related alkylammonium-based PILs, XRD studies reveal that the dominant bonding interactions in the crystalline phase, such as extensive hydrogen-bonded networks or lamellar structures, are often similar to those present in the liquid state.

In the absence of a crystal structure for TEAA itself, insights into the geometry and hydrogen-bonding capabilities of its cation can be gleaned from crystallographic studies of other triethylammonium salts. For example, the crystal structure of triethylammonium chloride has been determined, providing precise bond lengths and angles for the [TEAH]⁺ cation. Similarly, the structure of triethylammonium trichlorotriethylaminecobaltate(II) reveals weak, chelating hydrogen bonds between the ammonium proton and the chloride ligands of the anion. These structures confirm the tetrahedral coordination around the nitrogen atom and the role of the N-H group as a potent hydrogen bond donor.

Given the lack of a crystal structure, the understanding of structure-function relationships in the TEAA system relies predominantly on the synergistic application of spectroscopic techniques (IR and NMR) and computational molecular dynamics simulations. These methods collectively provide a detailed picture of a partially ionized liquid characterized by extensive aggregation of neutral acetic acid, within which the this compound ion pairs are embedded.

Table 4: Crystallographic Data for Triethylammonium Chloride ([TEAH]⁺Cl⁻) as a Representative Example

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₁c |

| Unit Cell Dimensions | a = 8.2542 Å |

| b = 8.2542 Å | |

| c = 6.9963 Å | |

| α = 90° | |

| β = 90° | |

| γ = 120° | |

| Key Feature | Provides precise bond lengths and angles for the triethylammonium cation. |

Data sourced from the Crystallography Open Database, entry 2014261, as reported by Churakov and Howard (2004).

Computational and Theoretical Chemistry of Triethylammonium Acetate

Quantitative Structure-Activity Relationships (QSAR) and Solvent Parameter Correlations

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities (such as toxicity) of chemicals based on their molecular structure. oup.com For ionic liquids (ILs), including protic ionic liquids (PILs) like triethylammonium (B8662869) acetate (B1210297), QSAR models are particularly valuable for designing "greener" analogues by exploring the chemical attributes that contribute to their physicochemical and toxicological profiles. oup.comnih.gov The vast number of possible cation-anion combinations makes experimental testing for all potential ILs impractical, creating a critical role for predictive in silico models. researchgate.net

The development of reliable QSAR models for ionic liquids depends heavily on how the chemical structure is represented by molecular descriptors. mdpi.com These descriptors can be calculated for the individual ions (cation and anion separately) or for the entire ion pair. mdpi.com Studies have shown that even descriptors derived from 2D structures of the ion pair can be sufficient to build robust QSAR models, which simplifies the process and is convenient for virtual screening. mdpi.com QSAR models have been developed to predict various endpoints, including toxicity to aquatic organisms like Vibrio fischeri and against cell lines such as the leukemia rat cell line IPC-81. oup.comresearchgate.net These models help in data-gap filling and prioritizing the synthesis and testing of ILs with lower toxicity and desired properties. oup.com

In the context of triethylammonium salts, QSAR studies have been employed to understand their biological activities. For instance, a study on antimicrobial agents containing a triethylammonium group showed a parabolic dependence of antimicrobial activity on the lipophilicity of the compounds. researchgate.net The basicity of the functional groups was also found to be a critical factor, as charged molecules are necessary to disrupt the microbial phospholipid bilayer. researchgate.net

The reactivity of triethylammonium acetate is also significantly influenced by the solvent environment. The rate of reaction between phenacyl bromide and this compound has been shown to be 50 to 300 times higher in aprotic solvents compared to protic solvents. niscpr.res.in This is because in aprotic solvents, the carboxylate anion is less solvated, making it a more potent nucleophile. niscpr.res.in In contrast, protic solvents like ethanol (B145695) form strong hydrogen bonds with the carboxylate ion, reducing its reactivity. niscpr.res.in The correlation of reaction rates with solvent parameters has been analyzed using simple and multiple regression models, indicating that solvent polarity and other solvent properties collectively influence the reaction kinetics. niscpr.res.in

Interactive Data Table: Solvent Effects on the Reaction Rate of Phenacyl Bromide with this compound. niscpr.res.in

Theoretical Insights into the "Ionicity" of this compound Systems

The concept of "ionicity" in protic ionic liquids refers to the extent of proton transfer from the Brønsted acid to the Brønsted base. mdpi.com While a large difference in the pKa values of the acid and base (typically >6) is expected to result in a fully ionized liquid, this compound ([TEA][Ac]) presents a more complex case. mdpi.comacs.org Despite a pKa difference that suggests nearly complete proton transfer, both experimental and theoretical studies have revealed that [TEA][Ac] is only partially ionic and exists as a complex mixture of ions and neutral molecules. acs.orgrsc.orgresearchgate.netresearchgate.net

Molecular dynamics simulations, particularly using semi-empirical methods like density functional tight binding (DFTB), have provided significant insights into the structure of liquid [TEA][Ac]. mdpi.comresearchgate.net These simulations show that mixing triethylamine (B128534) (TEA) and acetic acid (AcOH) does not lead to a simple ionic liquid. mdpi.com Instead, it forms a system where only a fraction of the molecules are ionized (experimentally found to be about 1 in 4). mdpi.comresearchgate.net The liquid is better described as a mixture where stable ionic pairs of [TEAH⁺][AcO⁻] are embedded within a matrix of neutral acetic acid and triethylamine molecules. mdpi.comresearchgate.net

Ab initio calculations on gas-phase dimers of related systems, such as triethylammonium paired with stronger organic acids like trifluoroacetate, show that the protonation of triethylamine is spontaneous and forms a strong hydrogen bond between the cation and anion. acs.orgpolimi.it However, in the case of the acetate anion, the equilibrium between the neutral and ionic forms is much more balanced. researchgate.net Energy profile calculations as a function of the O-H bond distance in the AcOH/TEA pair show that the ionized structure (AcO⁻/TEAH⁺) is unstable with respect to the neutral one (AcOH/TEA) in the gas phase. researchgate.net

The stability and structure of the ion pairs are central to understanding the system's properties. Computational studies on triethylammonium paired with various anions have quantified the binding energies and geometric parameters. polimi.it These calculations help elucidate the strength of the interaction between the triethylammonium cation and the acetate anion.

Interactive Data Table: Computed Proton Affinities (PAs) and Binding Energies from Theoretical Calculations. mdpi.compolimi.it

The partial ionicity has profound implications for the properties and applications of this compound. The presence of neutral species alongside ions creates a complex hydrogen-bonding network and influences its behavior as a solvent and a reagent. bohrium.com The system is not a simple salt but rather a dynamic equilibrium of neutral acid-base pairs and their corresponding ions, a finding that challenges the straightforward classification of such materials as "ionic liquids". mdpi.comresearchgate.net

Applications in Separation Science and Analytical Method Development

Use as a Buffering Agent in High-Performance Liquid Chromatography (HPLC)

Triethylammonium (B8662869) acetate (B1210297) is widely utilized as a buffering agent in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) applications. tcichemicals.com It serves to maintain a stable pH throughout the chromatographic run, which is crucial for the consistent and reproducible separation of ionizable compounds. rxchemicals.com The volatility of TEAA is an advantageous property, as it can be easily removed from the purified sample by evaporation, which is beneficial for downstream applications. rxchemicals.com

TEAA buffers are often employed in the analysis of various biomolecules, including peptides and proteins. bostonbioproducts.com The concentration of the TEAA buffer can be optimized to achieve the desired retention and separation of analytes. For instance, in the separation of oligonucleotides, increasing the concentration of TEAA generally leads to stronger retention on the stationary phase. ymcamerica.com ADS Biotec offers optimized TEAA buffers that are designed to provide highly reproducible retention times and clean baselines in HPLC systems. adsbiotec.com

Ion-Pairing Reagent in Reversed-Phase HPLC for Oligonucleotides and Peptides

In reversed-phase HPLC, TEAA functions as an ion-pairing reagent, facilitating the separation of highly polar and charged molecules like oligonucleotides and peptides on non-polar stationary phases. ymc.eu The positively charged triethylammonium ions (TEA+) interact with the negatively charged phosphate (B84403) backbone of oligonucleotides or the acidic residues of peptides. elementlabsolutions.comresearchgate.net This interaction effectively neutralizes the charge on the analyte, increasing its hydrophobicity and allowing it to be retained by the non-polar stationary phase. elementlabsolutions.comwaters.com

The separation is then achieved by eluting with a gradient of an organic solvent, such as acetonitrile. glenresearch.com This technique, known as ion-pair reversed-phase (IP-RP) HPLC, is a standard method for the analysis and purification of synthetic oligonucleotides. gimitec.comresearchgate.net While effective, TEAA can exhibit some sequence-specific retention bias, particularly for complex hetero-oligomers. elementlabsolutions.com For more demanding separations, alternative ion-pairing agents like triethylammonium-hexafluoroisopropanol (TEA-HFIP) may offer better resolution. gimitec.comwaters.com

Role in Buffer Solutions for Oligonucleotide Synthesis and Purification

Triethylammonium acetate plays a crucial role in the purification of chemically synthesized oligonucleotides. bostonbioproducts.commerckmillipore.comempbiotech.com Following synthesis, crude oligonucleotide preparations contain the desired full-length product along with shorter failure sequences and other impurities. gimitec.com IP-RP-HPLC using TEAA buffers is a common and effective method for purifying these crude mixtures. glenresearch.com

The TEAA buffer system allows for the separation of oligonucleotides based on their length, as the number of phosphate groups, and thus the interaction with the ion-pairing reagent, is proportional to the length of the oligonucleotide. elementlabsolutions.com Ready-to-use TEAA buffer solutions are commercially available, simplifying the preparation of mobile phases for HPLC purification. merckmillipore.comempbiotech.comsigmaaldrich.com After purification, the volatile nature of TEAA allows for its removal, yielding the purified oligonucleotide as a salt that can be exchanged if necessary for downstream biological applications. glenresearch.com

Enhancement of Chromatographic Separation and Detection

The use of TEAA as a mobile phase additive significantly enhances the chromatographic separation and detection of various analytes. In the analysis of polysulphonated azo dyes, for example, a TEAA-containing mobile phase provides good separation selectivity and is compatible with electrospray ionization mass spectrometry (ESI-MS). researchgate.net The ion-pairing mechanism increases the retention of polar analytes on reversed-phase columns, leading to better resolution. researchgate.net

For oligonucleotides, TEAA improves peak shape and resolution by masking the interactions between the negatively charged analytes and the stationary phase. rxchemicals.comacs.org While TEAA is effective, other ion-pairing systems like TEA-HFIP or hexylammonium acetate (HAA) can offer superior resolution for certain applications, particularly for complex oligonucleotide mixtures. waters.comacs.org The choice of ion-pairing reagent and its concentration is a critical parameter in method development to achieve optimal separation and detection. ymcamerica.comresearchgate.net

Applications in Mass Spectrometry (MS) for Proteomics and Nucleic Acid Analysis

This compound is a valuable buffer component in liquid chromatography-mass spectrometry (LC-MS) workflows for the analysis of proteins and nucleic acids. bostonbioproducts.com Its volatility makes it compatible with ESI-MS, as it can be easily removed in the gas phase, minimizing ion suppression and interference with the detection of the analytes of interest. tcichemicals.comacs.org

In proteomics, TEAA has been used in the analysis of peptides and glycopeptides. bostonbioproducts.com However, it is worth noting that buffers with strong gas-phase basicity, such as TEAA, have been reported to decrease the charging of proteins, which can impact sensitivity in some cases. nih.gov

For nucleic acid analysis, IP-RP-HPLC using TEAA coupled with ESI-MS is a powerful technique for the characterization of oligonucleotides and their impurities. researchgate.netacs.org To enhance mass spectrometric detectability, lower concentrations of TEAA or alternative volatile buffers like triethylammonium bicarbonate are sometimes employed, albeit with a potential trade-off in chromatographic performance. acs.org The use of TEAA in LC-MS allows for the sensitive detection and identification of nucleic acids, making it a cornerstone of many analytical methods in this field. acs.orgwhiterose.ac.uk

Solid-Phase Extraction (SPE) Enhancement through Ion-Pairing

This compound has been shown to significantly enhance the efficiency of solid-phase extraction (SPE) for certain classes of molecules, particularly those that are highly charged. SPE is a common sample preparation technique used to concentrate and purify analytes from complex mixtures prior to downstream analysis, such as LC-MS. nih.gov

A notable application is in the analysis of ADP-ribosylated peptides in proteomics. acs.orgnih.govnih.gov Traditional SPE protocols for peptides often use trifluoroacetic acid (TFA) as an ion-pairing reagent. However, research has demonstrated that TFA is inefficient for the retention of highly negatively charged ADP-ribosylated peptides on reversed-phase SPE cartridges. acs.orgnih.gov By substituting TFA with a cationic ion-pairing reagent like TEAA, the recovery of these modified peptides is substantially improved. acs.orgnih.govnih.gov The triethylammonium ions pair with the negatively charged phosphate groups of the ADP-ribose moiety, increasing the retention of the peptides on the C18 sorbent. waters.comnih.gov This simple substitution in the SPE workflow can lead to a significant increase in the identification rates of ADP-ribosylated peptides in subsequent LC-MS/MS analysis. acs.orgnih.gov

Method Development for Analysis in Complex Mixtures

The development of robust analytical methods is crucial for the accurate and reliable analysis of target compounds in complex mixtures. This compound is a key component in the method developer's toolkit, particularly for separations involving charged analytes. The ability to modulate retention and selectivity by adjusting the concentration of TEAA provides a powerful means to optimize chromatographic separations. ymcamerica.comresearchgate.net

In the analysis of polysulphonated azo dyes and their degradation products, an HPLC method utilizing a TEAA mobile phase additive was developed that offered good separation selectivity and compatibility with mass spectrometry. researchgate.net This allowed for the effective analysis of impurities within these complex industrial products.

For the analysis of biomolecules, such as proteins, peptides, and synthetic oligonucleotides, the choice of buffer type and pH are critical parameters in method development. ymcamerica.com TEAA provides stronger retention for oligonucleotides compared to acetate or phosphate buffers under the same gradient conditions due to its ion-pairing effect. ymcamerica.com This property is leveraged in the development of methods for the quality control and impurity profiling of synthetic oligonucleotides. gimitec.comresearchgate.net Furthermore, in LC-MS based methods for nucleic acid analysis, the use of TEAA in the mobile phase is a standard approach, though careful optimization is required to balance chromatographic resolution with mass spectrometric sensitivity. acs.orgwhiterose.ac.ukfrontiersin.org

Table of Research Findings on this compound in Separation Science

| Application Area | Key Finding | Reference(s) |

|---|---|---|

| HPLC Buffering Agent | TEAA is a volatile buffering agent that maintains a stable pH, crucial for reproducible separations of ionizable compounds like peptides and proteins. | rxchemicals.combostonbioproducts.com |

| Ion-Pairing in RP-HPLC | TEAA pairs with the negative charges on oligonucleotides and peptides, neutralizing them and enabling retention on non-polar stationary phases for separation by length. | ymc.euelementlabsolutions.comgimitec.com |

| Oligonucleotide Purification | IP-RP-HPLC with TEAA buffers is a standard and effective method for purifying crude synthetic oligonucleotides from failure sequences and other impurities. | bostonbioproducts.comglenresearch.commerckmillipore.com |

| Chromatographic Enhancement | The use of TEAA as a mobile phase additive improves peak shape and resolution for analytes like polysulphonated azo dyes and oligonucleotides. | rxchemicals.comresearchgate.netacs.org |

| Mass Spectrometry | TEAA's volatility makes it compatible with ESI-MS for the analysis of proteins and nucleic acids, minimizing ion suppression. | tcichemicals.combostonbioproducts.comacs.org |

| Solid-Phase Extraction | Substituting TFA with TEAA in SPE protocols significantly improves the recovery of highly charged ADP-ribosylated peptides for proteomics analysis. | acs.orgnih.govnih.gov |

| Method Development | Adjusting TEAA concentration allows for the optimization of retention and selectivity in chromatographic methods for complex mixtures and biomolecules. | ymcamerica.comresearchgate.netresearchgate.net |

Advanced Applications in Materials Science and Interfacial Chemistry

Role in the Preparation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. researchgate.net The synthesis of MOFs often requires precise control over reaction conditions to direct the formation of desired structures. While the precursors of triethylammonium (B8662869) acetate (B1210297)—triethylamine (B128534) and acetic acid—are utilized in MOF synthesis, the direct role of the TEAA salt is primarily documented in the analytical stages rather than the synthesis itself.

Triethylamine often serves as a deprotonating agent or a modulator in MOF synthesis, while acetic acid can also act as a modulator, influencing the size and morphology of the resulting crystals. mdpi.combiorxiv.org For instance, acetic acid has been employed as a modulator to regulate the particle size of MIL-100(Fe) nanoparticles synthesized at room temperature. mdpi.com Similarly, the synthesis of the zirconium-based MOF NU-1000 involves the use of glacial acetic acid. biorxiv.org

Although not a direct synthesis reagent, triethylammonium acetate is frequently used as a key component in the purification and analysis of MOFs and their composites. It is a common ion-pairing reagent and buffer component in reverse-phase high-performance liquid chromatography (RP-HPLC), a technique used to purify materials such as antisense oligonucleotides that are subsequently loaded into MOF nanoparticles for drug delivery applications. biorxiv.orgnih.govnih.gov

Applications in Nanoparticle Synthesis

This compound plays a significant role as a buffer and reagent in the directed synthesis of metallic nanoparticle superstructures, particularly those made of gold. Its function is crucial in methodologies that use biological molecules like peptides to guide the assembly of nanoparticles into complex, ordered architectures.

In peptide-directed synthesis, TEAA is used as a buffer for the gold salt precursor, chloroauric acid (HAuCl4). nih.gov For example, hollow spherical gold nanoparticle superstructures with diameters under 50 nm have been prepared by adding a solution of HAuCl4 in 1.0 M TEAA buffer to a solution containing a self-assembling peptide conjugate. nih.gov The TEAA buffer system helps to control the reaction environment, facilitating the reduction of the gold salt and the subsequent organization of the newly formed nanoparticles along the peptide template. This method allows for the tuning of the nanoparticle superstructure's size and shape by making small modifications to the peptide sequence. nih.govacs.org This methodology has been successfully applied to create not only spherical assemblies but also one-dimensional helical gold nanoparticle superstructures. acs.org

Beyond synthesis, TEAA is also a standard component in the HPLC purification of DNA and peptide conjugates that are attached to gold nanoparticles, ensuring the high purity required for their application in areas like biodiagnostics and bioimaging. oup.comnih.govmdpi.com

Use in Polymer Compositions as a Chemical Inhibitor

Uncontrolled polymerization of monomers is a significant issue during their manufacture, purification, and storage. Chemical inhibitors are added to prevent this spontaneous reaction. google.com this compound is used as a component in inhibitor compositions designed to control the polymerization of ethylenically unsaturated monomers such as styrene (B11656). biosynth.comgoogle.com

Research has shown that the efficacy of certain polymerization retarders, like quinone methides, can be significantly improved by the addition of an ammonium (B1175870) salt, including this compound. google.com In one study, the combination of a quinone methide with this compound demonstrated superior performance in inhibiting the formation of polystyrene from styrene monomer at elevated temperatures compared to the use of a conventional inhibitor (DNBP) or the quinone methide alone. This synergistic effect reduces the unwanted formation of polymers, mitigating the fouling of process equipment and improving the purity of the final monomer product. google.com

| Inhibitor System | Monomer | Temperature (°C) | Polymer Formed (ppm) after 120 min |

| Control (No Inhibitor) | Styrene | 120 | ~180,000 |

| DNBP (2,4-Dinitro-o-sec-butylphenol) | Styrene | 120 | ~12,000 |

| QMPh (7-Phenyl Quinone Methide) | Styrene | 120 | ~10,000 |

| QMPh + TEA-Ac (this compound) | Styrene | 120 | <5,000 |

This interactive table is based on data presented in patent literature demonstrating the enhanced inhibitory effect of combining a quinone methide (QMPh) with this compound (TEA-Ac) on styrene polymerization. google.com

Interfacial Interactions in Shale Hydration Inhibition and Clay Modification

In the oil and gas industry, water-based drilling fluids can cause shale formations to swell and disperse, leading to wellbore instability. researchgate.net Shale inhibitors are critical additives used to prevent this phenomenon. This compound has been identified as a novel and effective ionic shale inhibitor. mdpi.com

Studies have demonstrated that TEYA exhibits excellent performance in inhibiting shale hydration. Its effectiveness has been quantified through various standard tests, including mud ball immersion, linear expansion, and rolling recovery tests. mdpi.com For instance, in a linear expansion test, clay in a TEYA solution showed a linear expansion rate of only 26.54% after 16 hours. The rolling recovery rate of shale in the inhibitor solution was as high as 93.21%, indicating significant stabilization of the shale. mdpi.com

| Test | Parameter Measured | Result with TEYA Solution | Reference Value (Water) |

| Mud Ball Immersion | Integrity after 24h | Relatively intact | Disintegrated |

| Linear Expansion | Expansion Rate after 16h | 26.54% | 100% (baseline) |

| Rolling Recovery | Recovery Rate | 93.21% | Significantly lower |

| Particle Size Analysis | Average Particle Size | 60.04 µm | Smaller (indicating dispersion) |

This interactive table summarizes the performance of this compound (TEYA) as a shale hydration inhibitor based on published research findings. mdpi.com

The positively charged triethylammonium cation is key to its function, allowing it to adsorb strongly onto the negatively charged surfaces of clay minerals. mdpi.com

The mechanism by which this compound inhibits shale hydration involves its interaction with the layered structure of clay minerals, such as montmorillonite (B579905). mdpi.com Clay layers are held together by electrostatic forces and contain exchangeable cations and water molecules in the interlayer space, known as the gallery. scribd.com When exposed to water, these layers can separate, leading to swelling.

This compound functions through a process of intercalation and physical adsorption. mdpi.com The small molecular size of the triethylammonium cation allows it to penetrate the interlayer space of the clay crystals. Once inside, it displaces the water molecules that are responsible for hydration and expansion. The positively charged quaternary ammonium group ensures strong adsorption onto the negatively charged clay surfaces. mdpi.com

X-ray diffraction (XRD) analysis has confirmed this mechanism. When sodium montmorillonite (Na-MMT) is treated with TEYA, the spacing between the crystal layers is altered as TEYA molecules enter the interlayer, effectively preventing water from re-entering and causing the clay to swell. mdpi.com This process of entering the clay crystal layer to replace water molecules is a key aspect of its effectiveness as a shale hydration inhibitor. mdpi.com

Chemical Modification of Natural Materials (e.g., Bamboo) for Composite Processing

The modification of natural materials like bamboo is crucial for improving their compatibility with polymer matrices in the production of composites. mdpi.com While direct studies on this compound are limited, research on closely related triethylammonium-based ionic liquids demonstrates their potential in this area.

For example, benzyl (B1604629) this compound and triethylammonium hydrogen sulphate have been used as chemical modifiers for giant bamboo fibers in the processing of bamboo-polypropylene composites. taylors.edu.myresearchgate.net Treatment with these ionic liquids alters the chemical structure and crystallinity of the bamboo fibers. Fourier Transform Infrared (FTIR) spectroscopy shows interactions between the hydroxyl groups of the bamboo's cellulose (B213188) and the ammonium groups of the ionic liquid. taylors.edu.my This modification can lead to changes in the mechanical properties of the final composite. For instance, composites made with bamboo modified by benzyl this compound showed different tensile strengths compared to those with unmodified bamboo. researchgate.netresearchgate.net

Furthermore, a related compound, N-hexyl N,N,N-triethylammonium acetate, has been synthesized and used as a plasticizer for cellulose triacetate (CTA) films. The addition of this ionic liquid significantly reduced the crystallinity of the CTA film, making it more ductile, which is a desirable property for many polymer film applications. researchgate.net These findings suggest that the this compound moiety is effective in modifying the properties of natural cellulosic materials for use in advanced composites and films.

Emerging Research Directions and Future Perspectives

Exploration of Triethylammonium (B8662869) Acetate (B1210297) in Sustainable Chemical Processes

The role of triethylammonium acetate (TEAA) as a green solvent and catalyst is a significant area of ongoing research. conicet.gov.arscirp.org Its low cost, ease of preparation, and recyclability make it an attractive medium for sustainable chemical synthesis. conicet.gov.arresearchgate.net Studies have demonstrated its effectiveness in promoting various organic reactions, such as the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates, with the advantage of high yields and the elimination of toxic waste products. scirp.org The ability of TEAA to be reused multiple times without a significant loss in activity further enhances its green credentials. tandfonline.comresearchgate.net Future research will likely focus on expanding the scope of reactions that can be performed in TEAA and optimizing its use in industrial-scale processes.

Further Mechanistic Elucidation of Catalytic Activities

While TEAA has been successfully used as a catalyst in several reactions, a deeper understanding of its catalytic mechanism is still needed. tandfonline.comresearchgate.net It is believed that the triethylammonium cation acts as a proton donor, activating substrates, while the acetate anion can function as a base. researchgate.net For instance, in aza- and thia-Michael reactions, the acidity of the [Et₃NH]⁺ cation is thought to enhance the reactivity. researchgate.net In the synthesis of 1,5-benzodiazepines, TEAA plays a dual role as both the reaction medium and the catalyst. tandfonline.com Further mechanistic studies, combining experimental and computational approaches, will be crucial to unravel the intricate details of its catalytic action and to design more efficient catalytic systems based on TEAA.

Development of Novel this compound-Based Ionic Liquids and Their Derivatives

The "tunable" nature of ionic liquids offers the possibility of creating new derivatives of TEAA with tailored properties. By modifying the cation or the anion, researchers can develop novel ionic liquids with enhanced performance for specific applications. nih.gov For example, derivatives could be designed to have improved thermal stability, different solvation properties, or enhanced catalytic activity. hilarispublisher.comnih.gov The development of new generations of ionic liquids, including those derived from natural sources like amino acids, is an active area of research. nih.gov These novel TEAA-based materials could find applications in areas ranging from drug delivery to the development of advanced biomaterials. nih.govmdpi.com

Advanced Computational Modeling for Predictive Understanding of Complex Systems

Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an indispensable tool for understanding the complex behavior of ionic liquids like TEAA at the molecular level. mdpi.comacs.org Methods like density functional tight binding (DFTB) allow for the study of structural features and dynamics, including the extent of ionization and proton transfer events. mdpi.comresearchgate.net These simulations have revealed that TEAA is not a simple ionic liquid but a complex system with partial ionization. mdpi.comresearchgate.net Advanced computational techniques such as ab initio molecular dynamics (AIMD) can provide an even more accurate description of these systems by treating electrons and nuclei simultaneously. acs.orguniroma1.it Future computational work will likely focus on developing more accurate force fields and employing machine learning techniques to predict the properties and behavior of TEAA and its derivatives in various environments, accelerating the discovery of new applications.

Expanding Applications in Green Solvents and Reaction Media

The application of TEAA as a green solvent is a rapidly growing field. conicet.gov.arscirp.org Its ability to dissolve a wide range of organic and inorganic compounds, combined with its non-volatile nature, makes it a promising alternative to traditional volatile organic compounds (VOCs). scirp.orgmrforum.com Research has shown its utility in various multicomponent reactions and for the synthesis of heterocyclic compounds. benthamdirect.comscirp.org Beyond its role as a simple solvent, TEAA can also act as a catalyst, simplifying reaction setups and workup procedures. tandfonline.comscirp.org Future research is expected to explore its use in a broader range of chemical transformations, in biphasic catalysis, and in the extraction and separation processes, further solidifying its place in the toolbox of green chemistry. conicet.gov.armrforum.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetonitrile |

| Acetyl chloride |

| Ammonium (B1175870) acetate |

| Benzene |

| Benzaldehyde |

| Bismuth (III) chloride |

| Carbon dioxide |

| Chloroform |

| Dimedone |

| Dithiothreitol (DTT) |

| Ethanol (B145695) |

| Ethyl acetoacetate |

| Glacial acetic acid |

| Glycerol |

| Hexafluoroisopropanol (HFIP) |

| Imidazole |

| Malononitrile |

| Methanol |

| Methylene chloride |

| N-methyl-2-pyrrolidinone |

| Nitrogen oxides |

| Palladium chloride |

| Phosphate (B84403) |

| Phosphorus pentoxide |

| Polyethylene glycol |

| Polystyrene-divinylbenzene |

| Propanol |

| Sulfolane |

| Tetrahydrofuran |